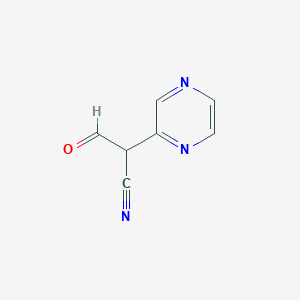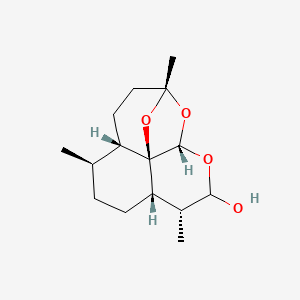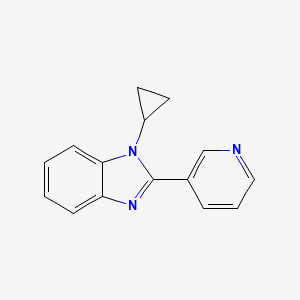
1-Cyclopropyl-2-pyridin-3-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-pyridin-3-ylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole typically involves the reaction of cyclopropylamine with pyridin-3-ylcarbonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the process. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Cyclopropyl-2-pyridin-3-ylbenzimidazole has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-Cyclopropyl-2-pyridin-3-ylbenzimidazole is similar to other benzimidazole derivatives, such as 1-methyl-2-pyridin-3-ylbenzimidazole and 1-ethyl-2-pyridin-3-ylbenzimidazole. its unique cyclopropyl group contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-cyclopropyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C15H13N3/c1-2-6-14-13(5-1)17-15(18(14)12-7-8-12)11-4-3-9-16-10-11/h1-6,9-10,12H,7-8H2 |
InChI Key |
HQGNIQRKGYWIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


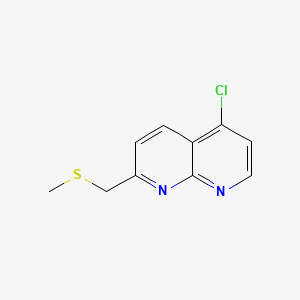
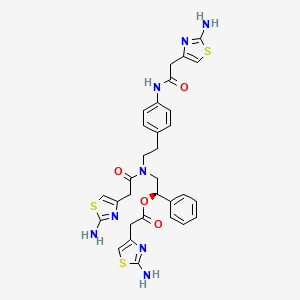
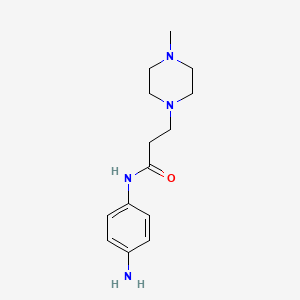
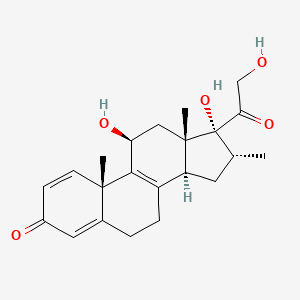
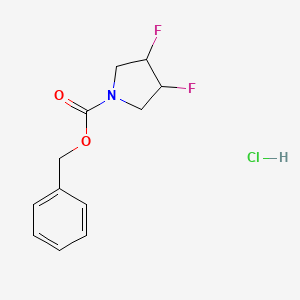
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
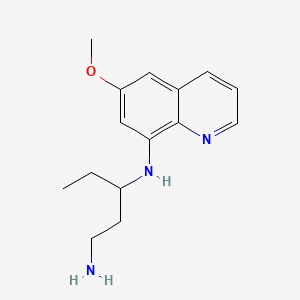
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)

![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)

